

7-Epi-Taxol structure and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Epi-Taxol

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7-Epi-Taxol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **7-Epi-Taxol**, a significant isomer and metabolite of the widely recognized anticancer agent, Paclitaxel. This document outlines its chemical structure, physicochemical properties, and biological activities, with a focus on experimental methodologies and relevant signaling pathways.

Chemical Identity and Structure

7-Epi-Taxol, also known as 7-Epitaxol or 7-epi-Paclitaxel, is the C-7 epimer of Paclitaxel.^{[1][2]} This structural alteration, where the hydroxyl group at the 7th position of the baccatin III core is in the alpha-position instead of the beta-position, occurs under physiological conditions.^[3] Despite this stereochemical difference, **7-Epi-Taxol** retains a biological activity profile comparable to its parent compound.^{[1][2]}

Caption: Chemical structure of **7-Epi-Taxol**.

Physicochemical and Spectroscopic Properties

The following tables summarize the key chemical and physical properties of **7-Epi-Taxol**, compiled from various sources.

Table 1: General Chemical Properties

Property	Value	Reference(s)
CAS Number	105454-04-4	[4] [5] [6]
Molecular Formula	C ₄₇ H ₅₁ NO ₁₄	[4] [5]
Molecular Weight	853.9 g/mol	[4] [5]
IUPAC Name	[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0 ^{3,10} .0 ^{4,7}]heptadec-13-en-2-yl] benzoate	[4] [5]
Synonyms	7-Epitaxol, 7-epi-Paclitaxel, Epitaxol	[2] [5]
Purity	>95%	[4]
Form	Solid	[4]

Table 2: Solubility Data

Solvent	Concentration	Notes	Reference(s)
DMSO	91 mg/mL (106.57 mM)	Sonication is recommended.	[2]
DMSO	up to 50 mM	-	[4]
DMF	25 mg/mL	-	[6]
Ethanol	5 mg/mL	-	[6]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline	3.3 mg/mL (3.86 mM)	Sonication is recommended.	[2]
DMF:PBS (pH 7.2) (1:3)	0.25 mg/mL	-	[6]

Table 3: Spectroscopic Data

Technique	Data	Reference(s)
UV λ_{max}	226 nm	[6]
^1H -NMR	Spectra have been assigned.	[7]
^{13}C -NMR	Spectra have been assigned.	[7]

Biological Activity and Mechanism of Action

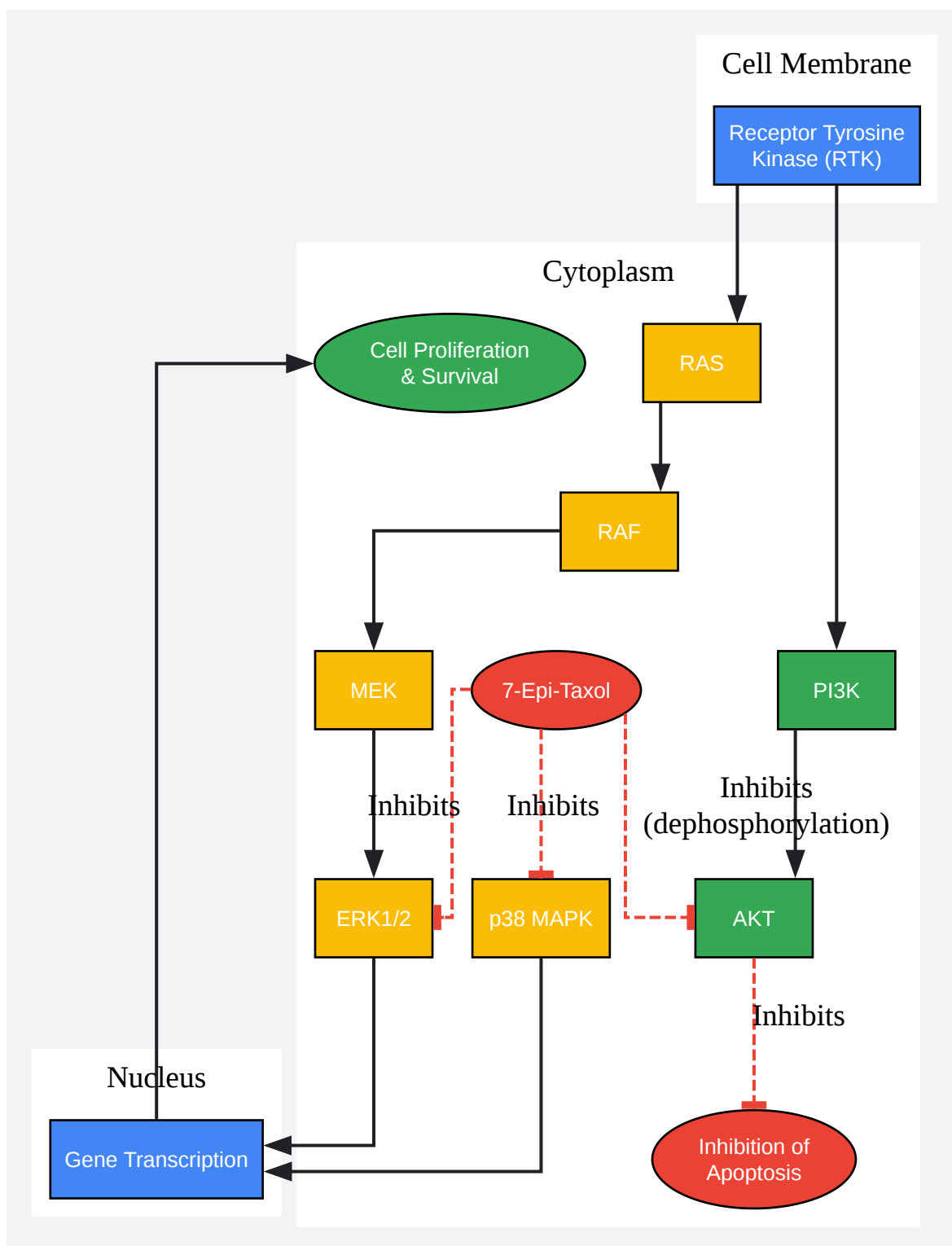
7-Epi-Taxol is an active metabolite of Paclitaxel and exhibits comparable biological activity.[1] [2] Similar to Paclitaxel, its primary mechanism of action involves the disruption of microtubule dynamics.[8]

- **Microtubule Stabilization:** **7-Epi-Taxol** promotes the polymerization of tubulin into stable microtubules and protects them from disassembly.[1][2] This hyper-stabilization of microtubules disrupts the normal mitotic spindle assembly, leading to a blockage of the cell cycle in the G2/M phase.[8]
- **Induction of Apoptosis:** The sustained mitotic arrest triggers programmed cell death, or apoptosis.[9] Studies have shown that **7-Epi-Taxol** can induce apoptosis in cisplatin-

resistant head and neck squamous cell carcinoma (HNSCC) cell lines.[9]

Signaling Pathway: Suppression of AKT and MAPK

In cisplatin-resistant HNSCC cells, **7-Epi-Taxol** has been shown to induce apoptosis by modulating key signaling pathways. Specifically, it suppresses the phosphorylation of AKT and the activation of the ERK1/2 and p38 MAPK pathways, which are crucial for cell survival and proliferation.[9]



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Caption: **7-Epi-Taxol**'s inhibitory effect on AKT and MAPK signaling pathways.

Experimental Protocols

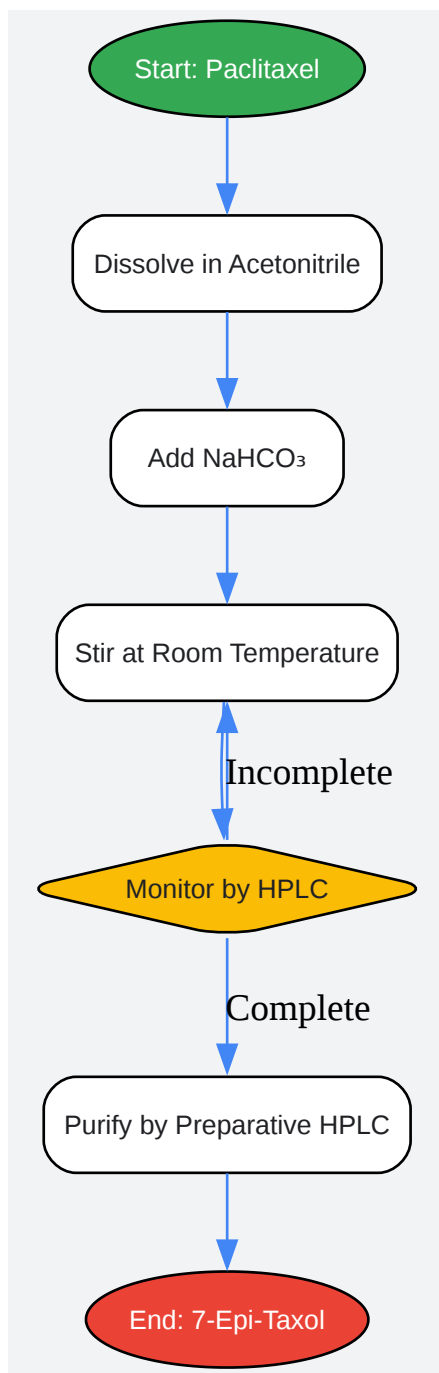
This section details methodologies for the synthesis, purification, and analysis of **7-Epi-Taxol**, as well as a key biological assay.

Conversion of Paclitaxel to 7-Epi-Taxol

A method for the epimerization of Paclitaxel to **7-Epi-Taxol** has been described, achieving a conversion rate of over 82%.[\[10\]](#)

Protocol:

- Dissolve Paclitaxel in acetonitrile (ACN).
- Add sodium bicarbonate (NaHCO_3) to the solution.
- Stir the reaction mixture at room temperature.
- Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).
- Upon completion, quench the reaction and purify the product using preparative HPLC.



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Caption: Workflow for the conversion of Paclitaxel to **7-Epi-Taxol**.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for the separation and quantification of Paclitaxel and its related compounds, including **7-Epi-Taxol**.[\[1\]](#)[\[11\]](#)[\[12\]](#)

Exemplary Protocol:

- System: UHPLC system
- Column: Acclaim RSLC 120 C18 (2.1 × 100 mm, 2.2 μm)[\[11\]](#)
- Mobile Phase: Gradient elution with water, acetonitrile, and methanol.[\[11\]](#)
- Flow Rate: 0.42 mL/min[\[11\]](#)
- Detection: UV at 227 nm[\[11\]](#)[\[12\]](#)
- Sample Preparation: For analysis from an emulsion formulation, the sample is treated with anhydrous sodium sulphate to break the emulsion, followed by extraction with methanol and ethyl ether, and reconstitution in a methanol:glacial acetic acid mixture.[\[12\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C-NMR are essential for the structural elucidation and confirmation of **7-Epi-Taxol**.[\[1\]](#)[\[7\]](#)

Protocol Outline:

- Dissolve the purified **7-Epi-Taxol** in a suitable deuterated solvent (e.g., CDCl₃).
- Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 500 MHz).[\[7\]](#)
- Utilize 2D NMR techniques such as COSY, HMQC, and HMBC for complete signal assignment.
- For quantitative analysis (qHNMR), a standardized protocol with a ¹³C GARP broadband decoupled proton acquisition sequence can be employed to ensure accuracy and remove carbon satellites.[\[13\]](#)[\[14\]](#)

In Vitro Microtubule Polymerization Assay

This assay measures the ability of a compound to promote the assembly of tubulin into microtubules.[1]

Protocol Outline:

- Isolate tubulin from a suitable source (e.g., cultured cells).[15]
- Prepare a reaction mixture containing purified tubulin in a polymerization buffer (e.g., BRB80 supplemented with GTP).
- Add **7-Epi-Taxol** at various concentrations to the reaction mixture.
- Incubate the mixture at 37°C to allow for polymerization.
- Monitor microtubule formation by measuring the increase in turbidity at 340 nm using a spectrophotometer.
- Alternatively, microtubules can be pelleted by ultracentrifugation, and the amount of polymerized tubulin in the pellet can be quantified by SDS-PAGE.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of **7-Epi-Taxol** on cancer cell lines.[9]

Protocol:

- Seed cells in a 96-well plate at a density of 1×10^4 cells/well and incubate overnight.
- Treat the cells with varying concentrations of **7-Epi-Taxol** (e.g., 0, 25, 50, 100 nM) for desired time points (e.g., 24, 48, 72 hours).[9]
- After treatment, add 20 μ L of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[9]
- Remove the medium and dissolve the formazan crystals in DMSO.[9]
- Measure the absorbance at 595 nm using a microplate reader.[9]

- Calculate cell viability as a percentage relative to untreated control cells.

Conclusion

7-Epi-Taxol is a crucial derivative of Paclitaxel, exhibiting a similar and potent anticancer profile. Its formation through epimerization under physiological conditions necessitates its individual study and characterization. The methodologies and data presented in this guide provide a comprehensive resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this important taxane.

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- To cite this document: BenchChem. [7-Epi-Taxol structure and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b027618#7-epi-taxol-structure-and-chemical-properties]

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